molecular formula C11H20O2 B2655475 3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid CAS No. 1254119-78-2

3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid

Cat. No.: B2655475
CAS No.: 1254119-78-2
M. Wt: 184.279
InChI Key: VQGYCTRDKSTGJU-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 3 and 5, and a carboxylic acid group at position 1. This compound is primarily used in research and development due to its unique structural properties.

Preparation Methods

The synthesis of 3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexanone followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of strong bases and oxidizing agents . Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.

Chemical Reactions Analysis

3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The methyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and interaction with lipid membranes .

Comparison with Similar Compounds

3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of steric hindrance from the methyl groups and the reactivity of the carboxylic acid group, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,3,5,5-tetramethylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2)5-8(9(12)13)6-11(3,4)7-10/h8H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGYCTRDKSTGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254119-78-2
Record name 3,3,5,5-tetramethylcyclohexane-1-carboxylic acid
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